Trilostane

Catalog No.
S548868
CAS No.
13647-35-3
M.F
C20H27NO3
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trilostane

CAS Number

13647-35-3

Product Name

Trilostane

IUPAC Name

(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1

InChI Key

KVJXBPDAXMEYOA-CXANFOAXSA-N

SMILES

Array

solubility

5.93e-02 g/L

Synonyms

WIN24540; WIN-24540; WIN 24540; Trilostane; DB01108; D-01180; D 01180; Modrastane. Desopan; Modrenal.

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@]45[C@@]3(CC(=C([C@H]4O5)O)C#N)C

The exact mass of the compound Trilostane is 329.19909 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Abortifacient Agents - Abortifacient Agents, Steroidal - Supplementary Records. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Trilostane is a synthetic, hormonally inactive steroid analog that functions as a highly specific, reversible competitive inhibitor of the 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD) enzyme system. By blocking the conversion of pregnenolone to progesterone, it effectively halts the downstream synthesis of cortisol, aldosterone, and adrenal androgens [1]. Commercially and scientifically, Trilostane is primarily procured as an active pharmaceutical ingredient (API) for the management of pituitary- and adrenal-dependent hyperadrenocorticism, particularly in veterinary medicine. Unlike older adrenolytic agents, Trilostane provides dose-dependent, reversible suppression of steroidogenesis, making it a critical baseline material for both therapeutic compounding and advanced endocrine research models [2].

Substituting Trilostane with alternative steroidogenesis inhibitors or adrenolytic agents fundamentally alters the biological mechanism and safety profile of the target application. Mitotane (o,p'-DDD), a common historical comparator, acts as a cytotoxic agent that induces irreversible adrenocortical necrosis, whereas Trilostane offers reversible enzyme inhibition without destroying adrenal tissue [1]. Furthermore, attempting to substitute Trilostane with ketoconazole introduces broad-spectrum cytochrome P450 interference; ketoconazole inhibits multiple enzymes (such as 17,20-desmolase and 11β-hydroxylase) and carries significant hepatotoxicity risks[2]. Finally, from a procurement and formulation standpoint, raw Trilostane cannot be generically substituted for micronized Trilostane; the compound is practically insoluble in water, and its in vivo bioavailability is strictly dependent on achieving a mean particle size of less than 12 µm [3].

High-Affinity, Specific Inhibition of 3β-HSD Isozymes vs. Broad CYP450 Blockade

Trilostane demonstrates sub-micromolar affinity for 3β-hydroxysteroid dehydrogenase, competitively inhibiting human 3β-HSD1 with a Ki of 0.10 µM and non-competitively inhibiting 3β-HSD2 with a Ki of 1.60 µM[1]. In contrast, alternative steroidogenesis inhibitors like ketoconazole act via broad-spectrum CYP450 blockade, targeting 17,20-desmolase at ~1 µM and 11β-hydroxylase at much weaker affinities (15-40 µM) [2]. This makes Trilostane a vastly superior probe for specifically isolating 3β-HSD pathways without confounding off-target metabolic interference.

Evidence DimensionEnzyme Inhibition Affinity (Ki / IC50)
Target Compound DataTrilostane: Ki = 0.10 µM (3β-HSD1) and 1.60 µM (3β-HSD2)
Comparator Or BaselineKetoconazole: IC50 = 15-40 µM for 11β-hydroxylase and ~1 µM for 17,20-desmolase
Quantified DifferenceTrilostane provides highly specific, sub-micromolar inhibition of 3β-HSD, whereas ketoconazole requires higher concentrations and hits multiple off-target CYP enzymes.
ConditionsIn vitro enzyme inhibition kinetics assays

For researchers modeling steroidogenesis or buyers formulating targeted endocrine therapeutics, Trilostane provides precise 3β-HSD blockade without the broad CYP450 interference and hepatotoxicity seen with ketoconazole.

Reversible Disease Control vs. Irreversible Tissue Necrosis

In comparative in vivo models of hyperadrenocorticism, Trilostane provides equivalent long-term survival efficacy to the cytotoxic agent mitotane (median survival of 662 days for Trilostane vs. 708 days for mitotane, p > 0.05)[1]. However, the mechanism of action is fundamentally different: mitotane achieves control through irreversible adrenocortical necrosis, while Trilostane achieves control via reversible 3β-HSD inhibition [2]. This allows for dynamic dose titration and prevents permanent adrenal destruction.

Evidence DimensionTissue Viability and Survival Efficacy
Target Compound DataTrilostane: Reversible enzyme inhibition; ~662 days median survival
Comparator Or BaselineMitotane: Irreversible adrenal necrosis; ~708 days median survival
Quantified DifferenceStatistically equivalent survival outcomes, but Trilostane eliminates the irreversible cytotoxic tissue destruction inherent to mitotane.
ConditionsIn vivo canine pituitary-dependent hyperadrenocorticism models

Procurement for veterinary compounding or endocrine research strongly prefers Trilostane when reversible dose-titration is required and irreversible tissue destruction must be avoided.

Particle Size-Dependent Bioavailability and Formulation Processability

Trilostane is practically insoluble in aqueous environments, making its pharmacokinetic profile highly sensitive to raw material processing. Studies demonstrate that achieving reliable in vivo absorption requires micronized Trilostane with a mean equivalent sphere volume diameter of less than 12 µm, and ideally < 5 µm [1]. Formulations using raw, un-micronized Trilostane (> 50 µm) exhibit poor dissolution, lower Area Under the Curve (AUC) values, and highly variable therapeutic responses [1].

Evidence DimensionParticle Size and Absorption (AUC)
Target Compound DataMicronized Trilostane (< 12 µm): High, reliable oral bioavailability and AUC
Comparator Or BaselineRaw/Un-micronized Trilostane (> 50 µm): Poor dissolution and significantly lower AUC
Quantified DifferenceSub-12 µm particle size is strictly required to rescue the compound from formulation failure and ensure consistent systemic exposure.
ConditionsPharmaceutical formulation and pharmacokinetic profiling

API buyers must source strictly micronized Trilostane to ensure formulation efficacy, as generic substitution with un-micronized raw material will fail in vivo.

Veterinary API Compounding and Manufacturing

Trilostane is the gold-standard API for compounding treatments for canine hyperadrenocorticism. Because it offers reversible 3β-HSD inhibition rather than the irreversible adrenal necrosis caused by mitotane, it allows veterinarians to safely titrate doses. Procurement teams must ensure they source micronized Trilostane (< 12 µm) to guarantee the necessary oral bioavailability in suspension or capsule formulations[1].

Endocrine and Steroidogenesis Research Models

In in vitro and in vivo models of steroid biosynthesis, Trilostane is utilized as a highly specific chemical probe. Its sub-micromolar affinity for 3β-HSD allows researchers to precisely block the conversion of pregnenolone to progesterone without triggering the broad-spectrum CYP450 inhibition and cellular toxicity associated with ketoconazole [2].

Oncology Research in Hormone-Dependent Tumors

Human 3β-HSD1 is a critical enzyme in the local conversion of dehydroepiandrosterone (DHEA) to estradiol in certain breast cancer models, and to active androgens in prostate cancer. Trilostane's high-affinity competitive inhibition of 3β-HSD1 makes it an essential baseline compound for evaluating novel targeted therapies aimed at blocking intracrine hormone production in tumor microenvironments [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

329.19909372 Da

Monoisotopic Mass

329.19909372 Da

Heavy Atom Count

24

LogP

3
3

Appearance

Solid powder

Melting Point

264 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L0FPV48Q5R

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the treatment of Cushing's syndrome. It is normally used in short-term treatment until permanent therapy is possible.

Pharmacology

Trilostane blocks an enzyme involved in the production of several steroids including cortisol. Inhibiting this enzyme inhibits the production of cortisol. In Cushing's syndrome, the adrenal gland overproduces steroids. Although steroids are important for various functions of the body, too much can cause problems. Trilostane reduces the amount of steroids produced by the adrenal gland. This product was withdrawn from the U.S. market in April 1994.
Trilostane is a synthetic derivative of androstane with adrenocortical suppressive properties. Trilostane reversibly inhibits 3 beta-hydroxysteroid dehydrogenase delta 5-4 isomerase in the adrenal cortex, resulting in the decreased synthesis of mineralocorticoids and glucocorticoids and the decreased conversion of pregnenolone to progesterone. (NCI04)

MeSH Pharmacological Classification

Abortifacient Agents, Steroidal

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H02 - Corticosteroids for systemic use
H02C - Antiadrenal preparations
H02CA - Anticorticosteroids
H02CA01 - Trilostane

Mechanism of Action

Trilostane produces suppression of the adrenal cortex by inhibiting enzymatic conversion of steroids by 3-beta-hydroxysteroid dehydrogenase/delta 5,4 ketosteroid isomerase, thus blocking synthesis of adrenal steroids.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
HSD3B [HSA:3283 3284] [KO:K00070]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

13647-35-3

Metabolism Metabolites

Hepatic.

Wikipedia

Trilostane

Biological Half Life

8 hours.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Midence JN, Drobatz KJ, Hess RS. Cortisol Concentrations in Well-Regulated Dogs with Hyperadrenocorticism Treated with Trilostane. J Vet Intern Med. 2015 Nov;29(6):1529-33. doi: 10.1111/jvim.13615. Epub 2015 Sep 16. PubMed PMID: 26374943.
2: Fracassi F, Corradini S, Floriano D, Boari A, Aste G, Pietra M, Bergamini PF, Dondi F. Prognostic factors for survival in dogs with pituitary-dependent hypercortisolism treated with trilostane. Vet Rec. 2015 Jan 10;176(2):49. doi: 10.1136/vr.102546. Epub 2014 Aug 28. PubMed PMID: 25170036.
3: Bonadio CM, Feldman EC, Cohen TA, Kass PH. Comparison of adrenocorticotropic hormone stimulation test results started 2 versus 4 hours after trilostane administration in dogs with naturally occurring hyperadrenocorticism. J Vet Intern Med. 2014 Jul-Aug;28(4):1239-43. doi: 10.1111/jvim.12357. Epub 2014 May 26. PubMed PMID: 24863172.
4: Sun L, Jin R, Peng Z, Zhou Q, Qian H, Fu Z. Effects of trilostane and fipronil on the reproductive axis in an early life stage of the Japanese medaka (Oryzias latipes). Ecotoxicology. 2014 Aug;23(6):1044-54. doi: 10.1007/s10646-014-1248-0. Epub 2014 Apr 29. PubMed PMID: 24777665.
5: Teshima T, Matsumoto H, Kumagai T, Kurano M, Koyama H. Expression of 11β-hydroxysteroid dehydrogenase isoforms in canine adrenal glands treated with trilostane. Vet J. 2014 Jun;200(3):452-5. doi: 10.1016/j.tvjl.2014.03.022. Epub 2014 Mar 26. PubMed PMID: 24745768.
6: Arenas C, Melián C, Pérez-Alenza MD. Long-term survival of dogs with adrenal-dependent hyperadrenocorticism: a comparison between mitotane and twice daily trilostane treatment. J Vet Intern Med. 2014 Mar-Apr;28(2):473-80. doi: 10.1111/jvim.12303. Epub 2014 Feb 3. PubMed PMID: 24495125.
7: Tung D, Ciallella J, Hain H, Cheung PH, Saha S. Possible therapeutic effect of trilostane in rodent models of inflammation and nociception. Curr Ther Res Clin Exp. 2013 Dec;75:71-6. doi: 10.1016/j.curtheres.2013.09.004. PubMed PMID: 24465047; PubMed Central PMCID: PMC3898193.
8: Reid LE, Behrend EN, Martin LG, Kemppainen RJ, Ward CR, Lurye JC, Donovan TC, Lee HP. Effect of trilostane and mitotane on aldosterone secretory reserve in dogs with pituitary-dependent hyperadrenocorticism. J Vet Intern Med. 2014 Mar-Apr;28(2):443-50. doi: 10.1111/jvim.12276. Epub 2014 Jan 8. PubMed PMID: 24400747.
9: Griebsch C, Lehnert C, Williams GJ, Failing K, Neiger R. Effect of trilostane on hormone and serum electrolyte concentrations in dogs with pituitary-dependent hyperadrenocorticism. J Vet Intern Med. 2014 Jan-Feb;28(1):160-5. doi: 10.1111/jvim.12268. Epub 2013 Dec 16. PubMed PMID: 24341822.
10: Arenas C, Melián C, Pérez-Alenza MD. Evaluation of 2 trilostane protocols for the treatment of canine pituitary-dependent hyperadrenocorticism: twice daily versus once daily. J Vet Intern Med. 2013 Nov-Dec;27(6):1478-85. doi: 10.1111/jvim.12207. Epub 2013 Sep 30. PubMed PMID: 24118316.
11: Braun C, Boretti FS, Reusch CE, Sieber-Ruckstuhl NS. Comparison of two treatment regimens with trilostane in dogs with pituitary-dependent hyperadrenocorticism. Schweiz Arch Tierheilkd. 2013 Oct;155(10):551-8. doi: 10.1024/0036-7281/a000511. PubMed PMID: 24091230.
12: Mellett Keith AM, Bruyette D, Stanley S. Trilostane therapy for treatment of spontaneous hyperadrenocorticism in cats: 15 cases (2004-2012). J Vet Intern Med. 2013 Nov-Dec;27(6):1471-7. doi: 10.1111/jvim.12178. Epub 2013 Sep 6. PubMed PMID: 24011349.
13: Burkhardt WA, Boretti FS, Reusch CE, Sieber-Ruckstuhl NS. Evaluation of baseline cortisol, endogenous ACTH, and cortisol/ACTH ratio to monitor trilostane treatment in dogs with pituitary-dependent hypercortisolism. J Vet Intern Med. 2013 Jul-Aug;27(4):919-23. doi: 10.1111/jvim.12111. Epub 2013 May 23. PubMed PMID: 23701195.
14: Augusto M, Burden A, Neiger R, Ramsey I. A comparison of once and twice daily administration of trilostane to dogs with hyperadrenocorticism. Tierarztl Prax Ausg K Kleintiere Heimtiere. 2012;40(6):415-24. PubMed PMID: 23242222.
15: Cho KD, Kang JH, Chang D, Na KJ, Yang MP. Efficacy of low- and high-dose trilostane treatment in dogs (< 5 kg) with pituitary-dependent hyperadrenocorticism. J Vet Intern Med. 2013 Jan-Feb;27(1):91-8. doi: 10.1111/jvim.12007. Epub 2012 Nov 20. PubMed PMID: 23167780.
16: Reine NJ. Medical management of pituitary-dependent hyperadrenocorticism: mitotane versus trilostane. Top Companion Anim Med. 2012 Feb;27(1):25-30. doi: 10.1053/j.tcam.2012.06.002. PubMed PMID: 22958794.
17: Feldman EC, Kass PH. Trilostane dose versus body weight in the treatment of naturally occurring pituitary-dependent hyperadrenocorticism in dogs. J Vet Intern Med. 2012 Jul-Aug;26(4):1078-80. doi: 10.1111/j.1939-1676.2012.00956.x. Epub 2012 Jun 18. PubMed PMID: 22708554.
18: Cook AK, Nieuwoudt CD, Longhofer SL. Pharmaceutical evaluation of compounded trilostane products. J Am Anim Hosp Assoc. 2012 Jul-Aug;48(4):228-33. doi: 10.5326/JAAHA-MS-5763. Epub 2012 May 18. PubMed PMID: 22611212.
19: Griffies JD. Old or new? A comparison of mitotane and trilostane for the management of hyperadrenocorticism. Compend Contin Educ Vet. 2013 May;35(5):E3. PubMed PMID: 23677783.
20: Ouschan C, Lepschy M, Zeugswetter F, Möstl E. The influence of trilostane on steroid hormone metabolism in canine adrenal glands and corpora lutea-an in vitro study. Vet Res Commun. 2012 Mar;36(1):35-40. doi: 10.1007/s11259-011-9509-3. Epub 2011 Nov 25. PubMed PMID: 22113849.

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